![molecular formula C19H24N2O B4439214 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4439214.png)
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide
説明
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
作用機序
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide binds irreversibly to BTK, inhibiting its activity and preventing downstream signaling events. This leads to decreased activation of the NF-κB and AKT pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of other kinases, including ITK and Tec. This may contribute to its broader activity against B-cell malignancies.
実験室実験の利点と制限
One advantage of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide. These include:
1. Combination therapy: 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to select patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide in patients with B-cell malignancies.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK-mediated signaling, resulting in decreased proliferation and survival of malignant B cells.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)17-9-6-15(7-10-17)8-11-18(22)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13H,8,11,14H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFWBNMUCPEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。